Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1395493-15-8 |
|---|---|
Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 3-bromo-4-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)7-4-2-3-6-9(7)13-5-8(12)10(6)14/h2-5H,1H3,(H,13,14) |
InChI Key |
UKPPHDNKJCBFJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C(C2=O)Br |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction, which involves thermal cyclization of anilines with β-keto esters, is a classical method for synthesizing 4-quinolones. For this compound, this method requires brominated precursors to ensure proper regiochemistry. A modified protocol involves:
Pfitzinger Reaction with Brominated Isatins
An alternative route utilizes Pfitzinger reaction conditions, where brominated isatin derivatives react with β-keto esters under basic conditions:
-
Hydrolysis of 5-bromoisatin with aqueous NaOH to form the corresponding keto acid.
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Condensation with methyl acetoacetate in ethanol under reflux.
-
Advantages :
Bromination Strategies and Positional Control
Introducing bromine at the 3-position poses challenges due to competing reactivity at other ring positions. Two bromination methods are prevalent:
Direct Electrophilic Bromination
Directed Ortho-Metalation (DoM)
A directed metalation strategy ensures precise bromine placement:
-
Steps :
-
Limitations :
Optimized Synthetic Protocols
Patent-Based Method (US4822801A)
The patent US4822801A outlines a scalable procedure:
Critical notes :
One-Pot Tandem Synthesis
A modern approach from RSC publications combines cyclization and bromination in a single vessel:
-
Reagents :
-
Conditions :
-
Solvent: DCE, 80°C, 12 hours.
-
-
Outcome :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Gould-Jacobs | 65 | 90 | Moderate | Low |
| Pfitzinger | 58 | 88 | Low | Moderate |
| Patent (US4822801A) | 73 | 92 | High | Moderate |
| One-Pot Tandem | 78 | 95 | High | High |
Key findings :
-
The one-pot tandem method offers superior yield and purity but requires expensive catalysts.
-
The patent method balances scalability and cost, making it industrially viable.
Challenges and Troubleshooting
Debromination During Cyclization
-
Cause : Prolonged heating in acidic conditions.
-
Solution : Use neutral solvents (e.g., toluene) and shorten reaction time.
Ester Group Hydrolysis
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of 3-amino or 3-thio derivatives.
Reduction: Formation of 4-hydroxy derivatives.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Properties
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate has been identified as a lead compound in the development of new antibiotics. Research indicates that it exhibits notable antibacterial activity against various pathogens by inhibiting bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. The presence of the bromine substituent may enhance its biological activity compared to non-brominated analogs.
Anticancer Potential
The compound has also shown promise in anticancer research. Studies have indicated that derivatives of this compound can act as inhibitors of cancer cell proliferation. For instance, preliminary screenings against ovarian cancer cell lines revealed significant cytotoxic effects, suggesting its potential as a therapeutic agent in oncology . The structural modifications in the compound can lead to enhanced efficacy against specific cancer types.
Several studies have documented the applications of this compound in various research contexts:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against common bacterial strains like Escherichia coli and Staphylococcus aureus .
- Anticancer Activity : A research article reported that methyl 3-bromo derivatives effectively inhibited the proliferation of SKOV-3 ovarian cancer cells with a GI50 value significantly lower than standard treatments .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antibacterial or anticancer effects. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituent positions, ester groups, and halogenation patterns. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| CAS Number | Substituents | Ester Group Position | Molecular Formula | Molecular Weight (g/mol) | LogP | Similarity Index |
|---|---|---|---|---|---|---|
| 1395493-07-8 | 3-Br, 8-COOCH3 | 8 | C₁₁H₈BrNO₃ | ~290.10 (calc) | ~2.1 | 1.00 |
| 692764-07-1 | 8-Br, 3-COOCH₂CH₃ | 3 | C₁₂H₁₀BrNO₃ | ~308.12 (calc) | ~2.5 | 0.94 |
| 442549-68-0 | 8-Br, 6-F, 2-COOCH3 | 2 | C₁₁H₇BrFNO₃ | 300.08 | 2.22 | N/A |
| 205448-65-3 | 7-OCH₃, 6-COOCH3 | 6 | C₁₂H₁₁NO₅ | ~249.22 (calc) | ~1.8 | 0.76 |
Key Observations:
Fluorine at position 6 (CAS 442549-68-0) increases electronegativity, altering dipole moments and hydrogen-bonding capacity .
Ester Group Position :
- Methyl ester at position 8 (target) versus position 3 (CAS 692764-07-1) affects molecular polarity and dipole interactions. Ethyl esters (e.g., CAS 692764-07-1) exhibit higher lipophilicity (LogP ~2.5) compared to methyl esters (LogP ~2.1) .
Biological Activity
Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure, which includes a bromine atom at the 3-position and a carboxylate group at the 8-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is C_11H_8BrNO_4, with a molar mass of approximately 282.09 g/mol. The synthesis typically involves several steps including oxidation and nucleophilic substitution reactions, often utilizing reagents like potassium permanganate and sodium borohydride to achieve the desired product in sufficient yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. This inhibition suggests its potential as a candidate for developing new antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that derivatives of quinoline can modulate pathways associated with cancer cell proliferation and survival. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| SKOV-3 (Ovarian) | 13.14 | >4 |
| Wi-38 (Normal) | 53.50 | - |
The selectivity index indicates that the compound shows a preferential toxicity towards cancer cells compared to normal cells, which is crucial for its therapeutic potential .
Case Studies and Research Findings
A notable study examined the effects of this compound on ovarian cancer cells. The research demonstrated that this compound could significantly reduce cell viability at concentrations lower than those toxic to normal cells. The mechanism was suggested to involve apoptosis induction through modulation of specific miRNA pathways .
Another investigation focused on its anti-HIV properties, where it was found that related quinoline derivatives could inhibit HIV integrase activity effectively at concentrations below 150 µM without significant cytotoxicity . This highlights the versatility of this compound in targeting multiple biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
